molecular formula C10H13NO2 B3345667 Methyl 5-methyl-2,3-dihydro-1H-pyrrolizine-6-carboxylate CAS No. 108286-42-6

Methyl 5-methyl-2,3-dihydro-1H-pyrrolizine-6-carboxylate

Cat. No.: B3345667
CAS No.: 108286-42-6
M. Wt: 179.22 g/mol
InChI Key: UMUKYKSUEIPZNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-methyl-2,3-dihydro-1H-pyrrolizine-6-carboxylate is a heterocyclic compound that belongs to the pyrrolizine family. This compound is characterized by a bicyclic structure consisting of a pyrrolidine ring fused to a pyrrole ring. The presence of a methyl group at the 5-position and a carboxylate ester group at the 6-position adds to its unique chemical properties. Pyrrolizine derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-methyl-2,3-dihydro-1H-pyrrolizine-6-carboxylate typically involves cycloaddition reactions. One common method is the [2+3] cycloaddition of azomethine ylides with dialkyl acetylenedicarboxylates. Azomethine ylides can be generated in situ from amino acids such as proline and ninhydrin. The reaction is usually carried out in alcohol solvents under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar cycloaddition reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl-2,3-dihydro-1H-pyrrolizine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the pyrrolizine ring to a more saturated form.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, RNH₂) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or more saturated pyrrolizine derivatives.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

Methyl 5-methyl-2,3-dihydro-1H-pyrrolizine-6-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as a bioactive molecule with antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 5-methyl-2,3-dihydro-1H-pyrrolizine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylate
  • 1-Methyl-5-hydroxy-3-pyrazolecarboxylate
  • Pyrrolo[1,2-a]pyrazines

Uniqueness

Methyl 5-methyl-2,3-dihydro-1H-pyrrolizine-6-carboxylate is unique due to its specific substitution pattern and the presence of both a methyl group and a carboxylate ester group. This unique structure contributes to its distinct chemical reactivity and biological activity compared to other pyrrolizine derivatives.

Properties

IUPAC Name

methyl 3-methyl-6,7-dihydro-5H-pyrrolizine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-7-9(10(12)13-2)6-8-4-3-5-11(7)8/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMUKYKSUEIPZNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2N1CCC2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00565164
Record name Methyl 5-methyl-2,3-dihydro-1H-pyrrolizine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00565164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108286-42-6
Record name Methyl 5-methyl-2,3-dihydro-1H-pyrrolizine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00565164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Methyl 5-methyl-2,3-dihydro-1H-pyrrolizine-6-carboxylate
Reactant of Route 2
Methyl 5-methyl-2,3-dihydro-1H-pyrrolizine-6-carboxylate
Reactant of Route 3
Methyl 5-methyl-2,3-dihydro-1H-pyrrolizine-6-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 5-methyl-2,3-dihydro-1H-pyrrolizine-6-carboxylate
Reactant of Route 5
Methyl 5-methyl-2,3-dihydro-1H-pyrrolizine-6-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 5-methyl-2,3-dihydro-1H-pyrrolizine-6-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.